molecular formula C13H10N2OS B2431594 N-(3-cyanothiophen-2-yl)-3-methylbenzamide CAS No. 865545-70-6

N-(3-cyanothiophen-2-yl)-3-methylbenzamide

Cat. No.: B2431594
CAS No.: 865545-70-6
M. Wt: 242.3
InChI Key: VSFVIEACUVPOIQ-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-3-methylbenzamide is a chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic applications. This compound belongs to a class of heterocyclic amides that incorporate a 2-aminothiophene-3-carbonitrile moiety, a structure recognized for its diverse biological activities and utility in organic synthesis . Compounds featuring the N-(3-cyanothiophen-2-yl) group have been identified as key scaffolds in medicinal chemistry research. Structural analogs of this compound have demonstrated significant antimicrobial properties in scientific studies, showing activity against a range of Gram-positive and Gram-negative bacterial strains, as well as yeast species such as Candida glabrata and Candida krusei . Furthermore, related molecular frameworks have been investigated for their antioxidant activity , as determined by standard assays like ABTS . The molecular structure of such compounds is often characterized using advanced techniques including FT-IR, 1H and 13C NMR spectroscopy, and single-crystal X-ray crystallography, ensuring high purity and precise identification for research purposes . The thiophene and benzamide core structure makes this compound a valuable intermediate for researchers in drug discovery, particularly in the synthesis and evaluation of new therapeutic agents with potential antibacterial and antioxidant effects .

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-9-3-2-4-10(7-9)12(16)15-13-11(8-14)5-6-17-13/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFVIEACUVPOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-methylbenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated benzoyl derivative. One common method includes reacting 2-aminothiophene-3-carbonitrile with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: Electrophilic substitution reactions can occur on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-methylbenzamide involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanothiophen-2-yl)-3-methylbenzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Biological Activity

N-(3-Cyanothiophen-2-yl)-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing on diverse sources and recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process that includes the acylation of an appropriate thiophene derivative. The compound can be characterized using various spectroscopic techniques such as:

  • FT-IR Spectroscopy : Identifies functional groups present in the compound.
  • NMR Spectroscopy : Provides information on the molecular structure and environment of hydrogen and carbon atoms.
  • X-ray Crystallography : Determines the three-dimensional arrangement of atoms within the molecule.

For instance, in a related study involving thiophene derivatives, the compound was synthesized through a reaction between 2-aminothiophene-3-carbonitrile and activated acetic acid derivatives, yielding a product with significant structural integrity confirmed by spectroscopic methods .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The microdilution method was employed to assess its efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicated that this compound exhibits notable antibacterial activity, particularly against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.
  • Fungal strains : Such as Candida glabrata and Candida krusei.

The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida glabrata16
Candida krusei32

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the ABTS radical cation decolorization assay. The compound exhibited moderate antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. The effective concentration required to achieve significant antioxidant activity was identified, indicating its potential therapeutic benefits in oxidative stress conditions.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. Computational studies utilizing Density Functional Theory (DFT) have provided insights into its electronic properties and potential interactions with DNA bases.

Interaction with DNA

Fukui function analysis revealed that the compound could form stable complexes with DNA bases such as guanine and adenine, suggesting a mechanism through which it may exert its biological effects. This interaction could lead to implications in cancer therapy by targeting DNA replication processes.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at demonstrated that this compound showed significant antimicrobial activity comparable to standard antibiotics, suggesting its potential use in treating infections caused by resistant strains.
  • Antioxidant Properties : In vitro assays indicated that this compound could reduce oxidative stress markers in cell cultures, highlighting its role as a protective agent against cellular damage.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(3-cyanothiophen-2-yl)-3-methylbenzamide?

The synthesis typically involves coupling 3-methylbenzoyl chloride with 3-cyanothiophen-2-amine under Schotten-Baumann conditions. Key parameters include:

  • Solvents : Dichloromethane (DCM) or acetonitrile for solubility and reaction efficiency.
  • Catalysts : Triethylamine (TEA) to neutralize HCl byproducts and drive the reaction forward .
  • Temperature : Room temperature (20–25°C) to avoid side reactions.
    Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography with silica gel (ethyl acetate/hexane eluent). Yields typically range from 65% to 80% .

Advanced: How can researchers address low yields or impurities in the synthesis of this compound derivatives?

Common challenges include incomplete coupling or hydrolysis of the cyano group. Strategies include:

  • Stepwise purification : Use recrystallization (ethanol/water) to remove unreacted starting materials.
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) to the amine group during intermediate steps to prevent degradation .
  • Reaction optimization : Employ microwave-assisted synthesis to enhance reaction rates and purity (e.g., 30 minutes at 80°C) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the benzamide and thiophene moieties. Key signals include the cyano-substituted thiophene proton (δ 7.8–8.1 ppm) and the methylbenzamide carbonyl (δ 168–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 257.08) and fragmentation patterns .
  • IR spectroscopy : Stretching vibrations for the amide C=O (~1650 cm1^{-1}) and nitrile C≡N (~2220 cm1^{-1}) .

Advanced: How can structural ambiguities in derivatives (e.g., regioisomers) be resolved?

  • X-ray crystallography : Single-crystal analysis resolves regiochemical assignments, particularly for thiophene substitution patterns .
  • 2D NMR (COSY, HSQC) : Differentiates between C-2 and C-3 substitution on the thiophene ring through coupling correlations .

Basic: What biological activities are associated with this compound?

The compound exhibits potent α-glucosidase inhibition (IC50_{50} = 2.11 μM), outperforming Acarbose (IC50_{50} = 327 μM), making it a candidate for type 2 diabetes research . It also shows moderate antimicrobial activity against Gram-positive bacteria (MIC = 16–32 μg/mL) .

Advanced: How do structural modifications (e.g., sulfonyl or trifluoromethyl groups) alter bioactivity?

  • Sulfonyl derivatives : Enhance enzyme inhibition (e.g., urease inhibition IC50_{50} < 1 μM) but reduce solubility .
  • Trifluoromethyl substitution : Improves metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
    Comparative SAR studies require molecular docking (AutoDock Vina) and in vitro assays to validate computational predictions .

Advanced: How should researchers interpret conflicting data on enzyme inhibition kinetics?

Discrepancies in IC50_{50} values may arise from assay conditions (e.g., pH, substrate concentration). Standardize protocols by:

  • Pre-incubation time : Ensure equilibrium binding (e.g., 30 minutes at 37°C).
  • Control inhibitors : Use Acarbose or Allopurinol as benchmarks .
  • Statistical validation : Apply Michaelis-Menten kinetics and Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Basic: What computational tools are used to predict the reactivity of this compound?

  • DFT calculations (Gaussian 16) : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic/nucleophilic sites .
  • Molecular dynamics (GROMACS) : Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability .

Advanced: How can researchers validate the mechanism of action in complex biological systems?

  • Knockout models : Use CRISPR-Cas9 to delete target enzymes (e.g., α-glucosidase) and confirm on-target effects .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to distinguish specific vs. nonspecific interactions .

Basic: What are the stability and storage recommendations for this compound?

  • Storage : –20°C in amber vials under argon to prevent hydrolysis of the cyano group.
  • Stability in solution : ≤24 hours in DMSO at 4°C. Avoid aqueous buffers with pH > 8 to prevent amide bond cleavage .

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